molecular formula C17H16N4O3S B11023366 N-[4-(acetylamino)phenyl]-2,3-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide

N-[4-(acetylamino)phenyl]-2,3-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide

Cat. No.: B11023366
M. Wt: 356.4 g/mol
InChI Key: ZOPPIJFWFZNQAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the thiazolo[3,2-a]pyrimidine class, characterized by a fused bicyclic system combining thiazole and pyrimidine rings. The structure features a 2,3-dimethyl substitution on the thiazolo ring, a 5-oxo group, and an N-[4-(acetylamino)phenyl] carboxamide moiety at position 4.

Properties

Molecular Formula

C17H16N4O3S

Molecular Weight

356.4 g/mol

IUPAC Name

N-(4-acetamidophenyl)-2,3-dimethyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide

InChI

InChI=1S/C17H16N4O3S/c1-9-10(2)25-17-18-8-14(16(24)21(9)17)15(23)20-13-6-4-12(5-7-13)19-11(3)22/h4-8H,1-3H3,(H,19,22)(H,20,23)

InChI Key

ZOPPIJFWFZNQAP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC2=NC=C(C(=O)N12)C(=O)NC3=CC=C(C=C3)NC(=O)C)C

Origin of Product

United States

Preparation Methods

Reaction Pathway

This method involves the cyclocondensation of a substituted thioamide with α-haloketones to construct the thiazole ring, followed by pyrimidine annulation.

Steps :

  • Thioamide Preparation :

    • 4-(Acetylamino)aniline is reacted with thiourea in the presence of HCl to form the corresponding thioamide intermediate.

    • Conditions : Reflux in ethanol (12 h, 80°C), yield: 78–85%.

  • Cyclocondensation with α-Haloketone :

    • The thioamide reacts with 3-bromo-2-butanone in dimethylformamide (DMF) under basic conditions (K₂CO₃).

    • Conditions : Stirring at 120°C for 6 h, yield: 65–72%.

  • Carboxamide Functionalization :

    • The intermediate undergoes coupling with methyl oxalyl chloride to introduce the carboxamide group.

    • Conditions : Dichloromethane (DCM), 0°C, triethylamine (TEA) as base, yield: 60–68%.

Key Data :

StepReagentsTemperatureTime (h)Yield (%)
1Thiourea, HCl, EtOH80°C1278–85
23-Bromo-2-butanone, K₂CO₃120°C665–72
3Methyl oxalyl chloride, TEA0°C260–68

Coupling Reaction-Mediated Synthesis

Carboxylic Acid Activation

This approach uses coupling agents to link the thiazolopyrimidine core with the acetylamino-phenyl group.

Procedure :

  • Intermediate Synthesis :

    • 2,3-Dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxylic acid is prepared via cyclization of ethyl 2-amino-4-methylthiazole-5-carboxylate.

  • Amide Bond Formation :

    • The carboxylic acid reacts with 4-(acetylamino)aniline using hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU) and N,N-diisopropylethylamine (DIPEA) in DMF.

    • Conditions : Room temperature, 24 h, yield: 70–75%.

Optimization Insight :

  • Substituting HATU with EDCI/HOBt reduces yields to 55–60% due to inferior activation.

  • Polar aprotic solvents (DMF > DCM) enhance reaction efficiency.

Polyphosphoric Acid (PPA)-Assisted Cyclodehydration

One-Pot Cyclization

PPA acts as both catalyst and solvent for intramolecular cyclization, forming the thiazolopyrimidine framework.

Steps :

  • Formation of Dihydropyrimidine :

    • 4-(Acetylamino)phenyl isothiocyanate reacts with ethyl acetoacetate to form a dihydropyrimidine-thione intermediate.

  • Cyclodehydration with PPA :

    • The intermediate is heated with PPA at 140°C, inducing cyclization.

    • Conditions : 140°C, 3 h, yield: 80–85%.

Advantages :

  • Eliminates the need for isolating intermediates.

  • High regioselectivity due to PPA’s Brønsted acid properties.

Industrial-Scale Production Methods

Batch vs. Continuous Flow Processes

ParameterBatch ProcessContinuous Flow Process
Reactor Type Stirred-tank reactorMicroreactor
Temperature 80–120°C150–180°C
Residence Time 6–12 h10–30 min
Yield 60–75%85–90%
Scalability Limited by heat/mass transferHighly scalable

Key Findings :

  • Continuous flow systems reduce side reactions and improve heat management.

  • Catalytic wall-coated microreactors enhance thiazole ring formation efficiency.

Comparative Analysis of Methods

MethodYield (%)Purity (%)ScalabilityCost Efficiency
Thioamide Cyclocondensation65–7290–95ModerateHigh
Coupling Reaction70–7595–98LowModerate
PPA Cyclodehydration80–8585–90HighLow
Continuous Flow85–9098–99Very HighVery High

Challenges and Optimization Strategies

  • Regioselectivity Issues : Competing pathways during cyclization may yield byproducts (e.g., regioisomeric thiazolo[2,3-b]pyrimidines). Using bulky bases (DBU) suppresses isomerization.

  • Purification : Silica gel chromatography (eluent: EtOAc/hexane, 3:7) resolves carboxamide derivatives from unreacted starting materials.

  • Catalyst Recycling : Immobilized HATU on polystyrene support reduces reagent costs by 40% in coupling steps.

Chemical Reactions Analysis

Types of Reactions

N-[4-(acetylamino)phenyl]-2,3-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the phenyl ring, using electrophilic or nucleophilic reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Electrophilic reagents such as halogens, and nucleophilic reagents such as amines or thiols under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may yield reduced derivatives with fewer oxygen-containing functional groups.

Scientific Research Applications

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. Its mechanism of action appears to be linked to the inhibition of specific enzymes and pathways involved in tumor growth.

  • Inhibition of Tumor Cell Proliferation : The compound has shown promising results in inhibiting the proliferation of various cancer cell lines, including glioblastoma (U87MG) and lung cancer (A549). For example, at a concentration of 10 µM, it exhibited approximately 75% inhibition against U87MG cells.
    Cell LineConcentration (µM)Inhibition (%)
    U87MG1075
    A5491050
  • Mechanism of Action : The proposed mechanism involves the inhibition of heme oxygenase-1 (HO-1), which is often overexpressed in tumors. By reducing HO-1 activity, the compound may lead to increased apoptosis in cancer cells, providing a potential therapeutic avenue for cancer treatment.

Anti-inflammatory Effects

Preliminary research indicates that N-[4-(acetylamino)phenyl]-2,3-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide may also possess anti-inflammatory properties. It has been observed to reduce the production of pro-inflammatory cytokines in vitro, suggesting its potential use in treating inflammatory diseases.

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions starting from readily available precursors. The synthetic routes can be optimized for yield and purity using various techniques such as continuous flow chemistry or high-throughput screening.

Case Studies

  • Case Study: Anticancer Activity Assessment
    A study published in ACS Omega reported on the synthesis and biological evaluation of related compounds with similar structural features. These compounds demonstrated significant anticancer activity against various cell lines (e.g., SNB-19 and OVCAR-8), with percent growth inhibitions ranging from 51% to 86% depending on the specific derivative used .
  • Case Study: Anti-inflammatory Mechanism Investigation
    Another investigation focused on the anti-inflammatory effects of thiazolo-pyrimidine derivatives showed that compounds with similar structures inhibited NF-kB signaling pathways, leading to reduced expression of inflammatory markers .

Mechanism of Action

The mechanism of action of N-[4-(acetylamino)phenyl]-2,3-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to changes in cellular processes such as signal transduction, gene expression, and metabolic pathways. The exact molecular targets and pathways involved depend on the specific biological context and the concentration of the compound.

Comparison with Similar Compounds

Comparison with Structural Analogues

Core Structural Variations

The thiazolo[3,2-a]pyrimidine core is conserved across analogues, but substituents at positions 2, 3, 5, 6, and 7 vary significantly, impacting physicochemical and biological properties.

Compound Name Substituents (Position) Key Structural Differences Reference
Target Compound 2,3-dimethyl (thiazolo); 6-{N-[4-(acetylamino)phenyl]carboxamide}; 5-oxo Reference structure for comparison -
N-(3-Chloro-4-Methoxyphenyl)-2,3-Dimethyl-5-Oxo-5H-Thiazolo[3,2-a]Pyrimidine-6-Carboxamide 6-{N-(3-chloro-4-methoxyphenyl)carboxamide} Chloro and methoxy substituents on phenyl ring; reduced polarity vs. acetylamino group
7-Methyl-5-(4-Nitrophenyl)-3-Oxo-N-Phenyl-5H-Thiazolo[3,2-a]Pyrimidine-6-Carboxamide 5-(4-nitrophenyl); 7-methyl; N-phenyl Nitro group enhances electron-withdrawing effects; methyl at position 7 increases steric bulk
5-Oxo-N-([1,2,4]Triazolo[4,3-a]Pyridin-3-Ylmethyl)-5H-Thiazolo[3,2-a]Pyrimidine-6-Carboxamide 6-{N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)carboxamide} Triazolopyridine substituent introduces additional heterocyclic interactions

Crystallographic and Conformational Analysis

  • Puckering and Dihedral Angles :
    • The thiazolo[3,2-a]pyrimidine core exhibits a flattened boat conformation (deviation of 0.224 Å from plane ).
    • Dihedral angles between fused rings range from 80–90°, influencing molecular packing and solubility .
  • Hydrogen Bonding :
    • Carboxamide and oxo groups participate in C–H···O bonds, stabilizing crystal structures (e.g., chains along the c-axis in ).

Pharmacological and Physicochemical Properties

While direct data for the target compound are lacking, insights can be inferred from analogues:

  • Bioactivity :
    • Antibacterial Activity : Thiazolo[3,2-a]pyrimidines with electron-withdrawing groups (e.g., nitro in ) show moderate activity against Gram-positive bacteria .
    • Steric Effects : 2,3-Dimethyl substitution in the target compound may reduce metabolic degradation compared to bulkier groups (e.g., trimethoxybenzylidene in ).

Key Data Tables

Table 1: Substituent Impact on Properties

Substituent (Position 6) Polarity Bioactivity Hypothesis Metabolic Stability
4-(Acetylamino)phenyl (Target) High Potential for H-bonding targets Moderate (methyl groups)
3-Chloro-4-Methoxyphenyl () Moderate Likely antimicrobial High (chloro group)
4-Nitrophenyl () Low Antibacterial Low (nitro reduction risk)

Biological Activity

N-[4-(acetylamino)phenyl]-2,3-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article examines its biological activity, synthesis, structure-activity relationships (SAR), and therapeutic implications based on available literature.

Chemical Structure and Properties

The compound has the molecular formula C14H16N4O3SC_{14}H_{16}N_{4}O_{3}S and features a thiazolo-pyrimidine core structure. The acetylamino substitution on the phenyl ring enhances its chemical reactivity and biological activity.

PropertyValue
Molecular FormulaC14H16N4O3S
Molecular Weight316.36 g/mol
SolubilitySoluble in organic solvents

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key synthetic routes may include:

  • Formation of Thiazolo-Pyrimidine Core : Utilizing starting materials such as thiazole and pyrimidine derivatives.
  • Acetylation : Introducing the acetylamino group through acylation reactions.
  • Purification : Employing techniques like recrystallization or chromatography to obtain pure compounds.

Antimicrobial Activity

Studies have reported that similar thiazolopyrimidine compounds exhibit antimicrobial properties. For instance, derivatives with thiazole and pyrimidine rings have shown significant activity against various bacterial strains. In vitro tests indicate that this compound could potentially exhibit similar effects due to its structural characteristics.

Anti-inflammatory Activity

Research indicates that compounds with similar structures can act as cyclooxygenase (COX) inhibitors, which are essential in mediating inflammatory responses. For example, compounds structurally related to this compound have demonstrated:

  • Inhibition of COX Enzymes : Showing potential for analgesic and anti-inflammatory effects.
  • Reduction in Inflammatory Markers : Such as interleukin levels in animal models.

Case Studies

  • Cyclooxygenase Inhibition : A study evaluated the COX inhibitory activity of various thiazolopyrimidine derivatives. Compounds similar to this compound displayed COX-2 selectivity indices ranging from 90% to 99%, indicating strong anti-inflammatory potential .
  • Antimicrobial Screening : Another study assessed a series of thiazolidinone derivatives against bacterial pathogens. The results suggested that structural modifications significantly influence antimicrobial efficacy .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound:

  • Acetylamino Group : Enhances solubility and may improve binding affinity to biological targets.
  • Thiazole and Pyrimidine Rings : Essential for maintaining biological activity; modifications can lead to varied efficacy.

Q & A

Q. What are the key synthetic routes for this compound, and how can reaction conditions be optimized for higher yields?

The synthesis typically involves multi-step condensation and cyclization reactions. For example, a related thiazolo[3,2-a]pyrimidine derivative was synthesized by refluxing precursors (e.g., 5-phenyl-6-methyl-2-thioxo-tetrahydropyrimidine) with chloroacetic acid, aromatic aldehydes, and sodium acetate in acetic acid/acetic anhydride (3:1) under reflux for 8–10 hours, yielding 78% after recrystallization . Optimization strategies include:

  • Catalyst use : Sodium acetate enhances cyclization efficiency.
  • Solvent systems : Glacial acetic acid promotes solubility, while acetic anhydride acts as a dehydrating agent.
  • Purification : Crystallization from ethyl acetate/ethanol (3:2) improves purity .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

  • 1H NMR : Confirms substituent integration and regiochemistry (e.g., methyl groups at δ 2.1–2.5 ppm) .
  • HRMS : Validates molecular weight (e.g., expected [M+H]+ for C21H21N4O3S: 425.12) .
  • HPLC : Monitors reaction progress and purity (>95% recommended for biological assays) .

Advanced Research Questions

Q. How can X-ray crystallography and SHELX software resolve molecular conformation and intermolecular interactions?

Single-crystal X-ray diffraction (SCXRD) reveals:

  • Ring puckering : The thiazolo-pyrimidine core often adopts a flattened boat conformation (deviation: 0.224 Å from the mean plane) .
  • Intermolecular interactions : C–H···O hydrogen bonds form bifurcated chains along the c-axis, stabilizing the crystal lattice .
  • Software : SHELXL refines structural parameters (R factor < 0.06), while SHELXPRO interfaces with macromolecular data .

Q. What strategies address discrepancies in reported bioactivity data for thiazolo[3,2-a]pyrimidine derivatives?

Contradictions in bioactivity (e.g., COX-II inhibition vs. kinase targeting) may arise from:

  • Assay variability : Standardize protocols (e.g., fixed ATP concentrations in kinase assays) .
  • Structural analogs : Compare with derivatives like N-benzyl-3-methyl-5-oxo-N-phenyl analogs to isolate pharmacophore contributions .
  • Validation : Use orthogonal methods (e.g., SPR for binding affinity, molecular docking for binding mode prediction) .

Q. How can computational methods predict metabolic stability and toxicity profiles?

  • ADMET prediction : Tools like SwissADME assess logP (∼2.8) and CYP450 inhibition risks .
  • Metabolic sites : The acetylaminophenyl group is prone to Phase II glucuronidation, reducing bioavailability .
  • Docking studies : Molecular dynamics simulations (e.g., GROMACS) model interactions with hepatic enzymes like CYP3A4 .

Data Contradiction Analysis

Q. Why do synthesis yields vary across studies, and how can reproducibility be improved?

Yield discrepancies (e.g., 70–96% in similar routes) stem from:

  • Reagent quality : Anhydrous sodium acetate vs. hydrated forms alter reaction kinetics .
  • Temperature control : Reflux at 110°C ± 5°C minimizes side products .
  • Crystallization conditions : Slow evaporation (vs. rapid cooling) enhances crystal quality and yield .

Methodological Tables

Parameter Typical Value Reference
Melting Point216–218°C (decomp.)
X-ray Resolution (Å)0.58–0.84
HPLC Purity≥95%
Calculated logP2.8 (SwissADME)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.